

A Comparative Guide to the Therapeutic Equivalence of Generic Metaxalone Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metaxalone**

Cat. No.: **B1676338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic **Metaxalone** formulations against the reference product, Skelaxin®. The assessment of therapeutic equivalence is primarily based on bioequivalence studies, which evaluate the rate and extent of drug absorption. This document summarizes key pharmacokinetic data, details the experimental protocols for these studies, and visualizes the evaluation process and the proposed mechanism of action for Metaxalone.

Data Presentation: Pharmacokinetic Equivalence

The therapeutic equivalence of a generic drug is established when its pharmacokinetic parameters are comparable to the brand-name drug. The U.S. Food and Drug Administration (FDA) considers two products bioequivalent if the 90% confidence interval (CI) for the ratio of the geometric least squares means of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for the test (generic) and reference (brand-name) products falls within the range of 80% to 125%.^[1]

Below are summary tables of pharmacokinetic data from bioequivalence studies comparing generic **Metaxalone** formulations to the reference product, Skelaxin®.

Table 1: Bioequivalence of 800 mg **Metaxalone** Formulations (Fed Conditions)^{[1][2]}

Pharmacokinetic Parameter	Test Product (Generic) (Mean)	Reference Product (Skelaxin®) (Mean)
Cmax (ng/mL)	1811.60	3137.32
AUCt (ng·h/mL)	15732.91	22265.87
AUCinf (ng·h/mL)	15279.42	27098.12
Tmax (h)	9.61	7.52
t1/2 (h)	5.49	3.92

Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Bioequivalence of a 640 mg **Metaxalone** Formulation vs. 800 mg Skelaxin®[3]

Fasted State	Fed State	
Pharmacokinetic Parameter	Test (640 mg)	Reference (800 mg)
Cmax (ng/mL)	1798.83	1816.00
AUC (ng·h/mL)	15732.91	15044.00

It is important to note that food can have a significant effect on the pharmacokinetics of **Metaxalone**, generally increasing its bioavailability.[4][5] For this reason, bioequivalence studies are typically required to be conducted under both fasting and fed conditions.[1][4]

Experimental Protocols

The determination of bioequivalence for **Metaxalone** formulations relies on rigorous experimental protocols, as outlined below.

Bioequivalence Study Design

A standard bioequivalence study for **Metaxalone** is a single-dose, two-treatment, two-period crossover study.[1][2] This design minimizes variability as each subject serves as their own control. The study is conducted with a population of healthy male and non-pregnant, non-lactating female volunteers.[1] Each participant receives a single dose of the test (generic) and reference (brand-name) formulation in separate periods, with a washout period of at least 7 days between administrations.[1][2]

Blood Sampling and Pharmacokinetic Analysis

Blood samples are collected from participants at predetermined time points before and after drug administration.[1] The plasma is then separated and analyzed to determine the concentration of **Metaxalone** over time. This data is used to calculate the key pharmacokinetic parameters: Cmax, AUCt, and AUCinf.

Analytical Methodology: LC-MS/MS

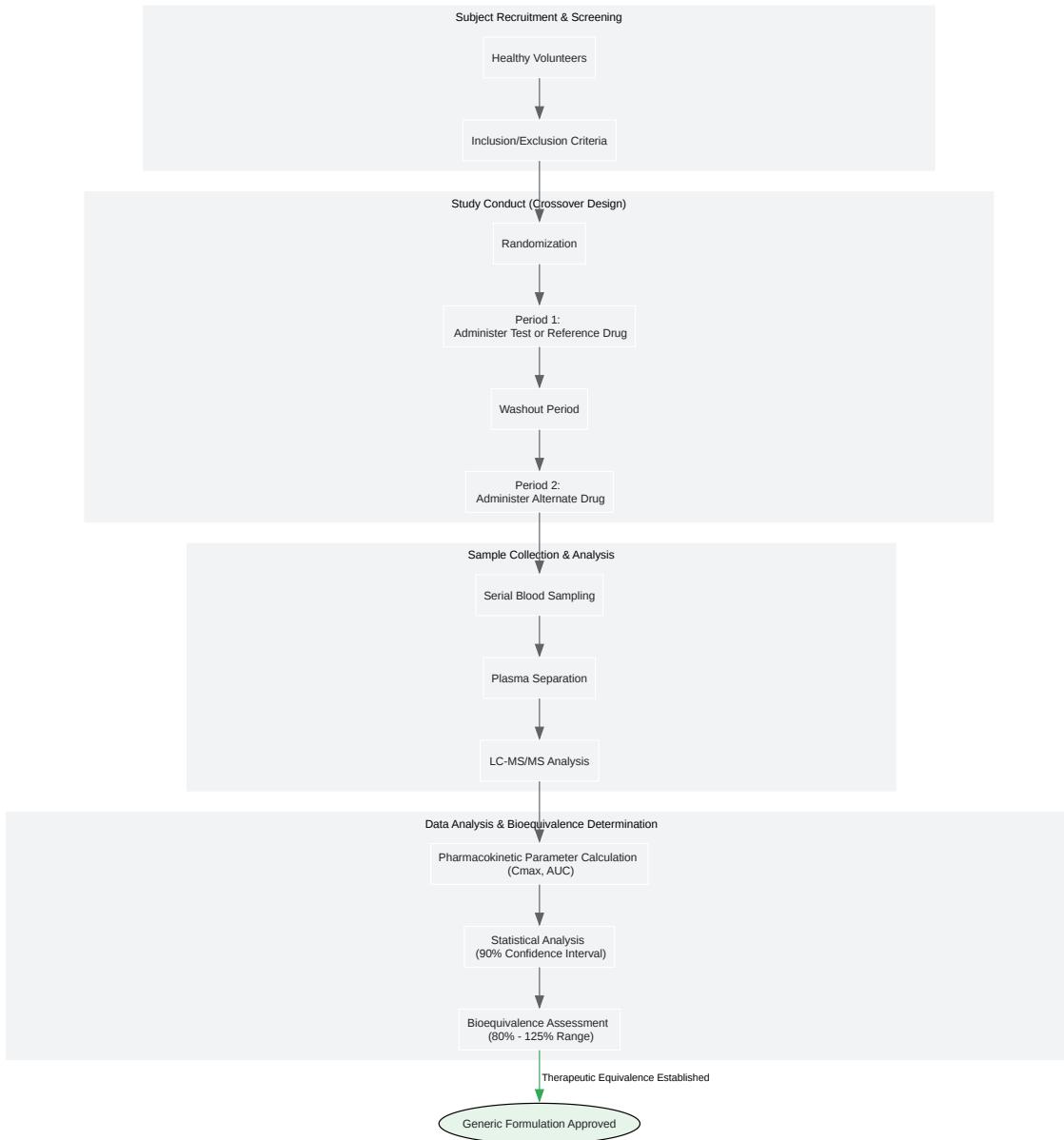
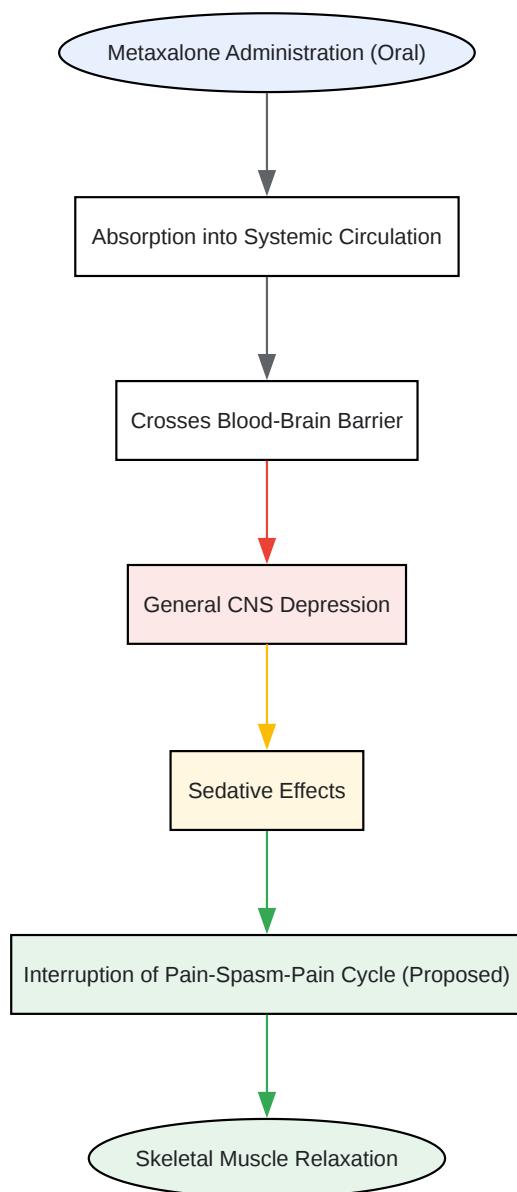

The quantification of **Metaxalone** in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity.

Table 3: Typical LC-MS/MS Parameters for **Metaxalone** Quantification

Parameter	Specification
Chromatography	Reverse-phase C18 column
Mobile Phase	Isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
Internal Standard	A stable isotope-labeled version of Metaxalone (e.g., Metaxalone-d3) is often used to ensure accuracy.

Visualizations

Metaxalone Bioequivalence Study Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of a typical bioequivalence study for **Metaxalone**.

Proposed Mechanism of Action of Metaxalone

The exact mechanism of action of **Metaxalone** has not been fully established. However, it is believed to be related to its general central nervous system (CNS) depressant and sedative properties.[6][7][8] **Metaxalone** does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[6][7][8]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Metaxalone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Skelaxin (Metaxalone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Therapeutic Equivalence of Generic Metaxalone Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676338#assessing-the-therapeutic-equivalence-of-generic-metaxalone-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com